

Application Notes: Synthesis and Biological Context of Chloroquinoxaline Sulfonamide

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Compound of Interest

Compound Name: Chloroquinoxaline sulfonamide

Cat. No.: B1668880

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Abstract

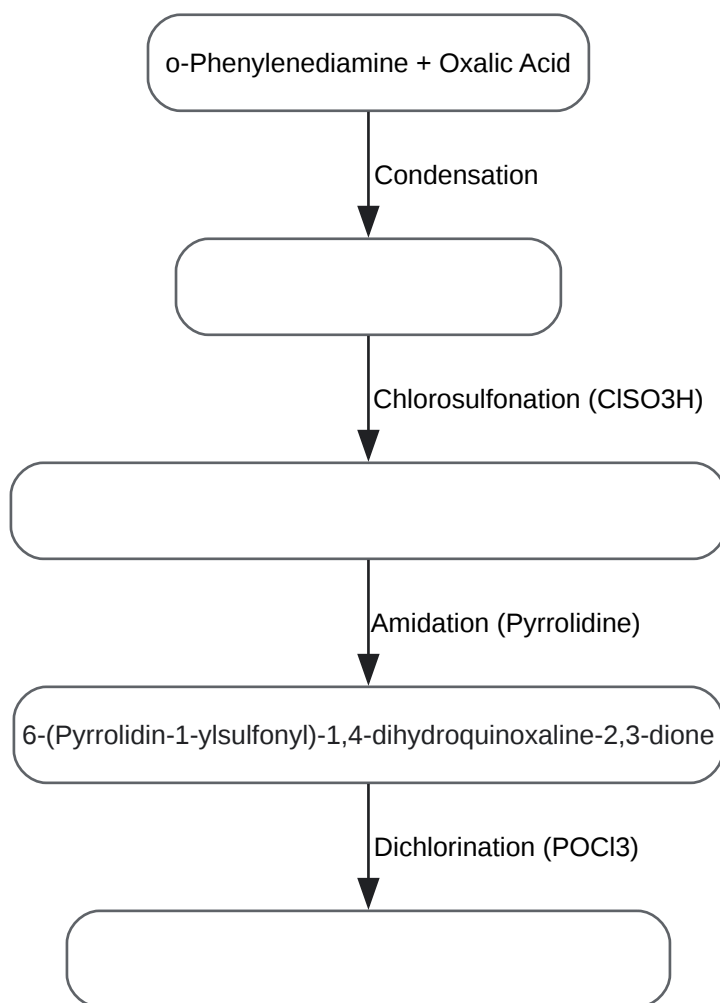
This document provides a comprehensive guide to the synthesis of **chloroquinoxaline sulfonamides**, with a specific focus on the preparation of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline from 2,3-dichloroquinoxaline precursors. Detailed experimental protocols for each synthetic step are provided, along with a summary of reaction yields and conditions. Furthermore, the biological significance of this class of compounds is highlighted through their activity as inhibitors of Carbonic Anhydrase IX (CA-IX), a key enzyme implicated in tumor progression. A signaling pathway diagram illustrates the downstream effects of CA-IX inhibition.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a sulfonamide moiety into the quinoxaline scaffold can enhance therapeutic potential. This application note details a robust multi-step synthesis of a 2,3-dichloroquinoxaline sulfonamide, a versatile intermediate for the development of novel therapeutic agents. The methodology starts from the readily available precursors, o-phenylenediamine and oxalic acid, and proceeds through the formation of a quinoxaline-2,3-dione, followed by chlorosulfonation, amidation, and finally, dichlorination.

Synthetic Pathway Overview

The synthesis of 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline is achieved through a four-step process. The initial step involves the condensation of o-phenylenediamine with oxalic acid to form quinoxaline-2,3(1H,4H)-dione. This intermediate is then chlorosulfonated to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride. Subsequent reaction with pyrrolidine affords 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione. The final step is the chlorination of this intermediate using phosphorus oxychloride to give the target compound.



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Caption: Synthetic workflow for 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline.

Experimental Protocols

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

This protocol describes the condensation of o-phenylenediamine and oxalic acid to form the foundational quinoxaline-2,3-dione ring structure.

Materials:

- o-Phenylenediamine
- Oxalic acid dihydrate
- Hydrochloric acid (concentrated)
- Deionized water
- Ethanol

Procedure:

- In a round-bottom flask, dissolve oxalic acid dihydrate (0.238 mol, 30g) in 100 mL of deionized water and heat to 100°C.[1]
- To the hot solution, add 4.5 mL of concentrated hydrochloric acid.
- With continuous stirring, add o-phenylenediamine (0.204 mol, 22g) to the reaction mixture. Maintain the temperature at 100°C for 20 minutes.[1]
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Cool the mixture by adding ice. The product will precipitate out of the solution.
- Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure quinoxaline-2,3(1H,4H)-dione.[1]

Step 2: Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride

This step involves the electrophilic chlorosulfonation of the quinoxaline-2,3-dione.

Materials:

- Quinoxaline-2,3(1H,4H)-dione
- Chlorosulfonic acid
- Crushed ice

Procedure:

- In a clean, dry flask, place quinoxaline-2,3(1H,4H)-dione (0.1 mol).
- Cool the flask in an ice bath.
- Slowly and carefully add an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents) to the cooled quinoxaline-2,3(1H,4H)-dione with stirring.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (typically 1-2 hours), allowing it to slowly warm to room temperature.
- Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
- Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.^[2]

Step 3: Synthesis of 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione

This protocol details the amidation of the sulfonyl chloride with pyrrolidine.

Materials:

- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- Pyrrolidine
- 1,4-Dioxane (refluxing)

Procedure:

- Dissolve 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in refluxing 1,4-dioxane.
[3][4]
- Add pyrrolidine (1.1 to 1.5 equivalents) to the solution.
- Reflux the reaction mixture for a period of time (typically 2-4 hours), monitoring the progress by TLC.
- After completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent to give 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione.[3][4]

Step 4: Synthesis of 2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline

The final step involves the chlorination of the dione to the desired 2,3-dichloroquinoxaline derivative.

Materials:

- 6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione
- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Ice-cold water

Procedure:

- In a round-bottom flask, suspend 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione (4 mmol) in phosphorus oxychloride (20 mmol).[3][4]
- Add a catalytic amount of DMF (2 mL) dropwise to the suspension.[3][4]

- Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction by TLC.[3][4]
- After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring to precipitate the product.
- Collect the solid by filtration, wash with water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of chloroform and n-hexane) to yield 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline.[1]

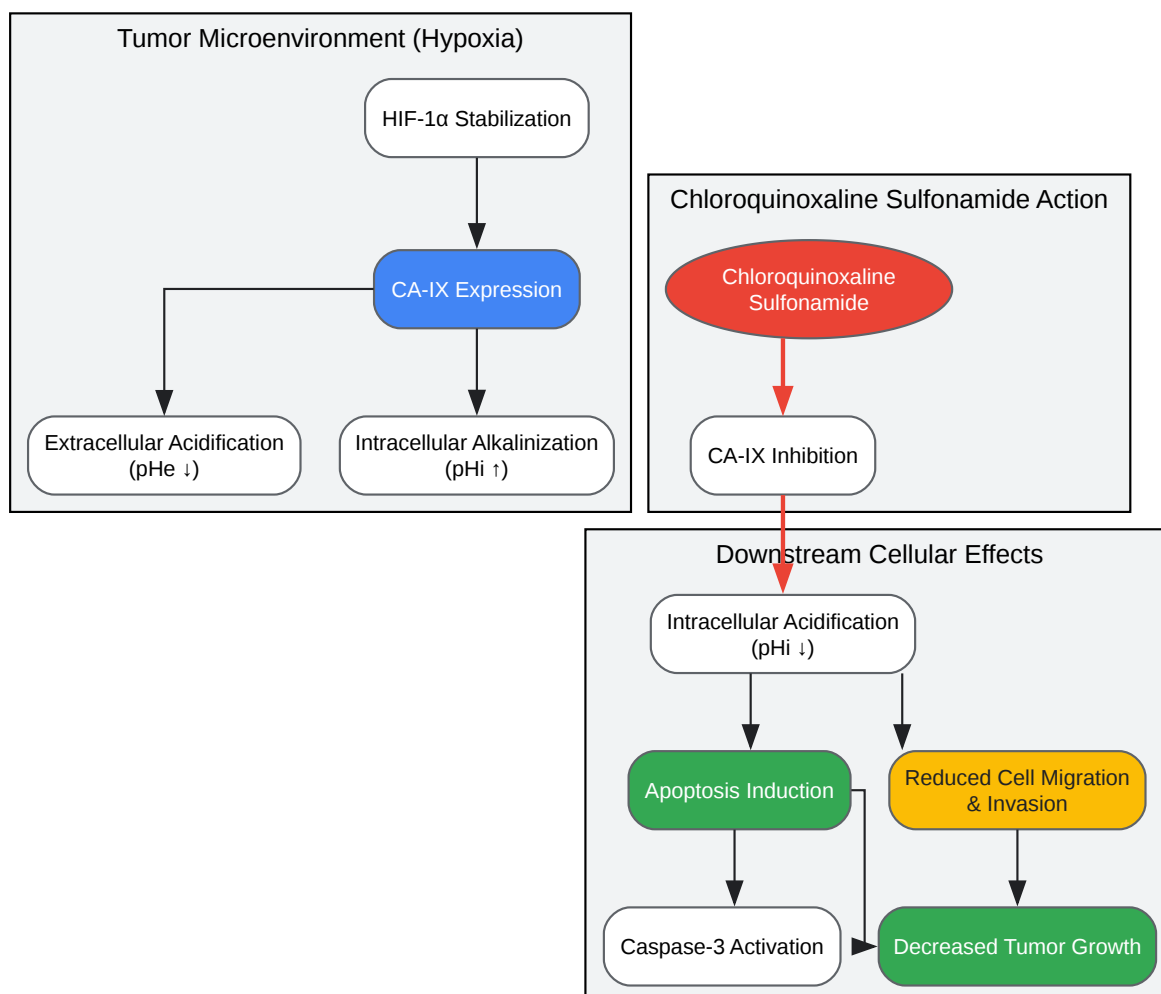
Data Presentation

Step	Product Name	Starting Material	Key Reagents	Typical Yield (%)
1	Quinoxaline-2,3(1H,4H)-dione	o-Phenylenediamine, Oxalic acid	HCl	~90% ^[5]
2	2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride	Quinoxaline-2,3(1H,4H)-dione	Chlorosulfonic acid	Good
3	6-(Pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione	2,3-Dioxo...-6-sulfonyl chloride	Pyrrolidine, 1,4-Dioxane	Good ^[3]
4	2,3-Dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline	6-(Pyrrolidin-1-ylsulfonyl)-...-2,3-dione	POCl ₃ , DMF	85% ^[5]

Biological Application: Inhibition of Carbonic Anhydrase IX

Chloroquinoxaline sulfonamides have emerged as potent inhibitors of carbonic anhydrase IX (CA-IX), a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia.[6][7] CA-IX plays a crucial role in regulating pH in the tumor microenvironment, contributing to an acidic extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and invasion.[8]

Inhibition of CA-IX by **chloroquinoxaline sulfonamides** disrupts this pH balance, leading to intracellular acidification and subsequent induction of apoptosis.[9] The downstream effects of CA-IX inhibition include the activation of apoptotic pathways, reduced cell migration and invasion, and an overall decrease in tumor growth.[3]



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